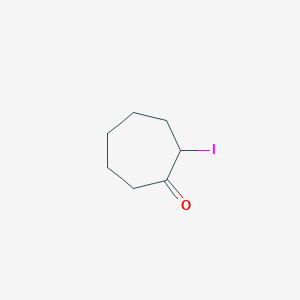
2-Iodocycloheptanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodocycloheptanone is an organic compound that belongs to the family of iodinated cyclic ketones Its molecular structure consists of a seven-membered carbon ring with a ketone functional group and an iodine atom attached to the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Iodocycloheptanone can be synthesized through several methods. One common approach involves the iodination of cycloheptanone. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the desired position on the cycloheptanone ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of iodination and ketone chemistry can be applied on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Iodocycloheptanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Various substituted cycloheptanones.
Reduction: 2-Iodocycloheptanol.
Oxidation: 2-Iodocycloheptanoic acid.
Wissenschaftliche Forschungsanwendungen
2-Iodocycloheptanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-iodocycloheptanone largely depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction and oxidation reactions, the ketone functional group is the primary site of reactivity, undergoing changes in oxidation state to form different products.
Vergleich Mit ähnlichen Verbindungen
Cycloheptanone: Lacks the iodine atom, making it less reactive in substitution reactions.
2-Bromocycloheptanone: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.
2-Chlorocycloheptanone: Contains a chlorine atom, which is less reactive than iodine in substitution reactions.
Uniqueness: 2-Iodocycloheptanone is unique due to the presence of the iodine atom, which makes it highly reactive in substitution reactions. This reactivity can be harnessed in various synthetic applications, making it a valuable compound in organic chemistry.
Eigenschaften
CAS-Nummer |
77256-26-9 |
|---|---|
Molekularformel |
C7H11IO |
Molekulargewicht |
238.07 g/mol |
IUPAC-Name |
2-iodocycloheptan-1-one |
InChI |
InChI=1S/C7H11IO/c8-6-4-2-1-3-5-7(6)9/h6H,1-5H2 |
InChI-Schlüssel |
KMUHIPXAPOIOPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(=O)CC1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


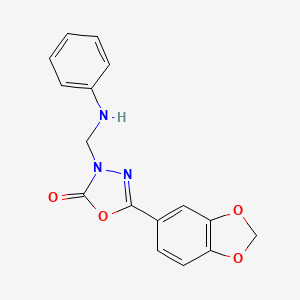

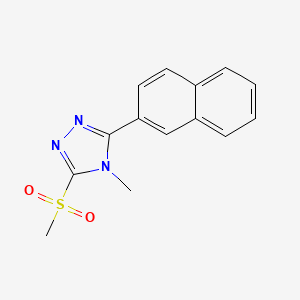
![2-Amino-5-[(3-hydroxypropoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B12918574.png)
![3-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12918585.png)

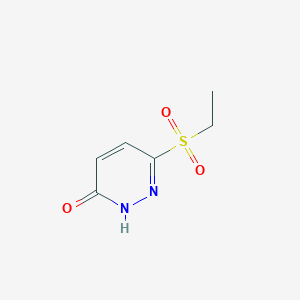
![Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]-](/img/structure/B12918602.png)
![(3S)-N-cyclopentyl-N-[(3,5-difluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12918604.png)



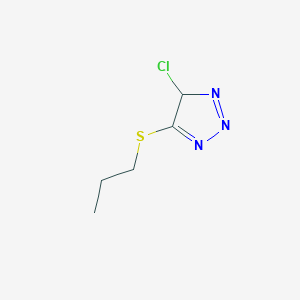
![1-[3-(2,5-Dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione](/img/structure/B12918633.png)
